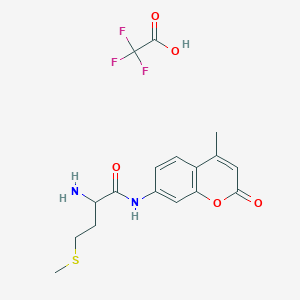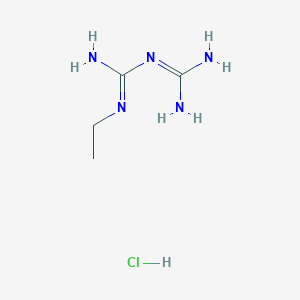
N-ethylbiguanide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylbiguanide hydrochloride is a chemical compound belonging to the biguanide family. Biguanides are known for their strong basicity and ability to form stable complexes with metal ions. This compound is a derivative of biguanide, where an ethyl group is attached to the nitrogen atom. This compound is highly soluble in water due to its polar nature and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylbiguanide hydrochloride typically involves the reaction of biguanide with ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Biguanide+Ethylamine+HCl→N-ethylbiguanide hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The reaction mixture is typically heated and stirred to ensure complete reaction, followed by purification steps such as crystallization or filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-ethylbiguanide derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylbiguanide derivatives, while substitution reactions can produce a variety of substituted biguanides.
Applications De Recherche Scientifique
N-ethylbiguanide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antidiabetic properties.
Medicine: Investigated for its potential use in treating metabolic disorders and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-ethylbiguanide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-ethylbiguanide hydrochloride include other biguanide derivatives such as:
Metformin hydrochloride: Widely used as an antidiabetic drug.
Phenformin hydrochloride: Another antidiabetic agent with similar properties.
Buformin hydrochloride: Used in the treatment of type 2 diabetes.
Uniqueness
This compound is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This makes it suitable for applications where other biguanides may not be as effective.
Propriétés
Numéro CAS |
2113-08-8 |
|---|---|
Formule moléculaire |
C4H12ClN5 |
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-ethylguanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5.ClH/c1-2-8-4(7)9-3(5)6;/h2H2,1H3,(H6,5,6,7,8,9);1H |
Clé InChI |
BMKJPIBZJKDTGC-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(N)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B13902742.png)
![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
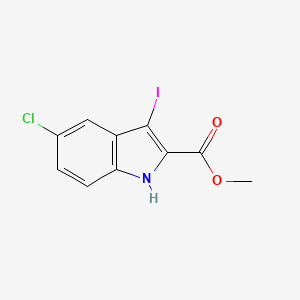
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
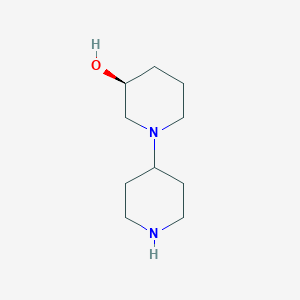
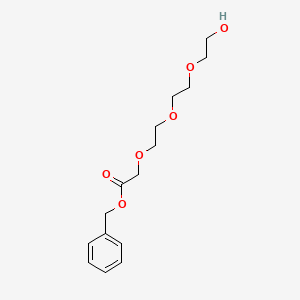
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)

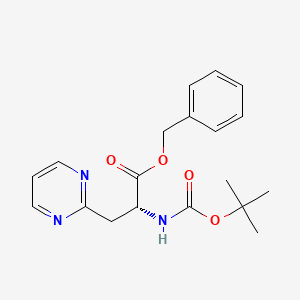
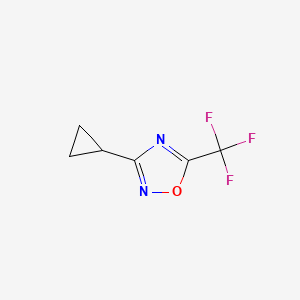
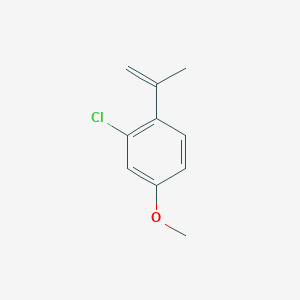
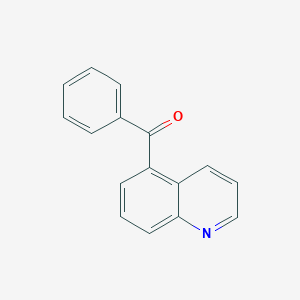
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
